molecular formula C11H14ClNO3S B1438372 4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride CAS No. 438191-85-6

4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride

Cat. No. B1438372
CAS RN: 438191-85-6
M. Wt: 275.75 g/mol
InChI Key: BSWWNBRWXMIKLR-UHFFFAOYSA-N
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Description

“4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride”, also referred to as DPC, is a chemical compound used in proteomics research . Its molecular formula is C11H14ClNO3S and its molecular weight is 275.75 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. Its molecular weight is 275.75 g/mol .

Scientific Research Applications

Structural and Kinetic Investigations

4-[(2,2-Dimethylpropanoyl)amino]benzenesulfonyl chloride has been utilized in the synthesis and structural analysis of sterically hindered organic molecules. For instance, Rublova et al. (2017) synthesized two structural isomers of this compound and performed a detailed structural characterization using X-ray single crystal diffraction. The study also delved into the kinetic investigations of substitution reactions in aqueous solutions, revealing correlations with the stereo-chemical characteristics of the molecules (Rublova et al., 2017).

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3S/c1-11(2,3)10(14)13-8-4-6-9(7-5-8)17(12,15)16/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWNBRWXMIKLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

438191-85-6
Record name 4-(2,2-dimethylpropanamido)benzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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